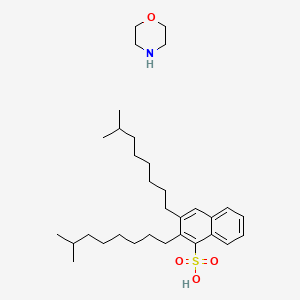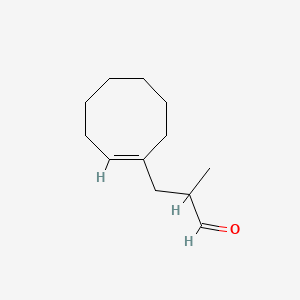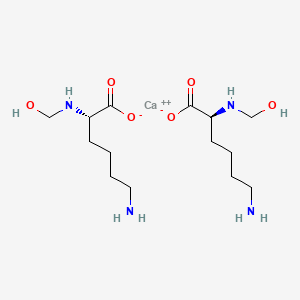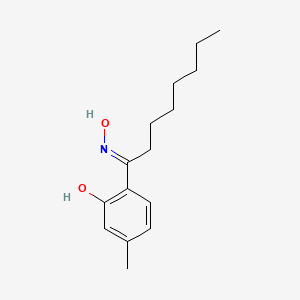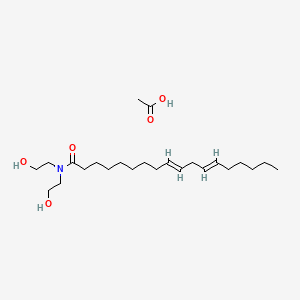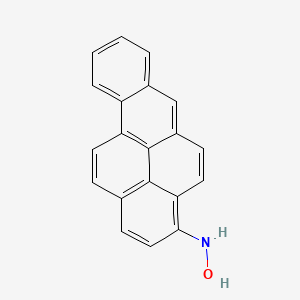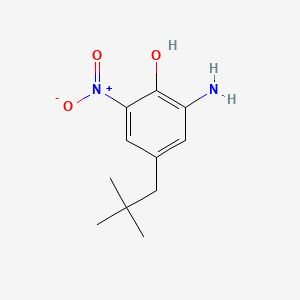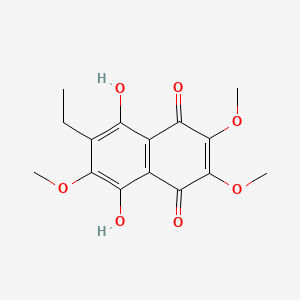
Trimethoxyechinochrome A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trimethoxyechinochrome A typically involves the etherification of echinochrome AThe reaction conditions often require the use of methanol and an acid catalyst to facilitate the etherification process .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with scaling up of the reaction conditions to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: Trimethoxyechinochrome A undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophilic reagents.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Trimethoxyechinochrome A has several applications in scientific research:
Chemistry: It is used as a model compound to study redox reactions and the behavior of naphthoquinones.
Industry: Its stability and unique chemical properties make it useful in the development of dyes and pigments.
Wirkmechanismus
The mechanism of action of trimethoxyechinochrome A involves its interaction with free radicals and metal ions. The compound can scavenge free radicals, although less effectively than echinochrome A. It also forms complexes with metal ions, which can influence its redox behavior. The presence of methoxy groups alters its reactivity compared to echinochrome A, reducing its mutagenic potential .
Vergleich Mit ähnlichen Verbindungen
Echinochrome A: The parent compound, known for its strong antioxidant properties and biological activity.
Other Naphthoquinones: Compounds such as juglone and lawsone, which share the naphthoquinone structure but differ in functional groups.
Uniqueness: Trimethoxyechinochrome A is unique due to its specific substitution pattern, which imparts different chemical and biological properties compared to other naphthoquinones. Its reduced mutagenicity and altered redox behavior make it a valuable compound for specific applications where echinochrome A’s properties may be undesirable .
Eigenschaften
CAS-Nummer |
15012-61-0 |
|---|---|
Molekularformel |
C15H16O7 |
Molekulargewicht |
308.28 g/mol |
IUPAC-Name |
6-ethyl-5,8-dihydroxy-2,3,7-trimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C15H16O7/c1-5-6-9(16)7-8(10(17)13(6)20-2)12(19)15(22-4)14(21-3)11(7)18/h16-17H,5H2,1-4H3 |
InChI-Schlüssel |
FZGXNUYPQSJUAM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C2=C(C(=C1OC)O)C(=O)C(=C(C2=O)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-Isopropylidenebis(oxy)bis[2-ethylhexane]](/img/structure/B12669173.png)



